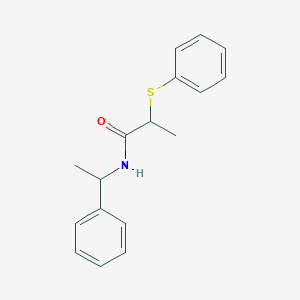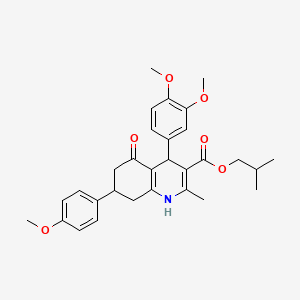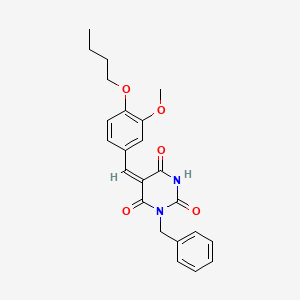![molecular formula C20H26N4O B5206873 N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5206873.png)
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of appetite, mood, and pain perception.
Wirkmechanismus
The mechanism of action of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide involves the selective antagonism of the cannabinoid CB1 receptor. The compound binds to the receptor and blocks its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a reduction in appetite, modulation of mood, and attenuation of pain perception.
Biochemical and Physiological Effects:
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. The compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, it has been shown to attenuate neuropathic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide in lab experiments are its selectivity for the CB1 receptor and its potential therapeutic applications. The limitations of using the compound in lab experiments are its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide. One direction is to investigate its potential therapeutic applications in the treatment of obesity, drug addiction, and neuropathic pain. Another direction is to develop more potent and selective antagonists of the CB1 receptor. Additionally, the compound could be used as a tool to study the physiological and biochemical effects of the CB1 receptor. Finally, the compound could be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide involves several steps, including the reaction of 1-cyclopentyl-4-piperidone with hydrazine hydrate to form 1-(1-cyclopentyl-4-piperidinyl) hydrazine. This intermediate is then reacted with 1-bromo-5-chloro-2-nitrobenzene in the presence of potassium carbonate to form the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has been studied extensively for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of appetite, mood, and pain perception. The compound has been shown to have potential applications in the treatment of obesity, drug addiction, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-[2-(1-cyclopentylpiperidin-4-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(16-6-2-1-3-7-16)22-19-10-13-21-24(19)18-11-14-23(15-12-18)17-8-4-5-9-17/h1-3,6-7,10,13,17-18H,4-5,8-9,11-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADCSDKVIPKYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)
![ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5206823.png)

![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)


![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)

![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)

![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)